molecular formula C9H9BrO3 B6588391 4-(bromomethyl)-2-methoxybenzoic acid CAS No. 88709-30-2

4-(bromomethyl)-2-methoxybenzoic acid

Cat. No.: B6588391
CAS No.: 88709-30-2
M. Wt: 245.07 g/mol
InChI Key: JIVKOHFPDJXGLG-UHFFFAOYSA-N
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Description

4-(bromomethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the fourth position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-methoxybenzoic acid typically involves the bromination of 2-methoxybenzoic acid. One common method is as follows:

    Starting Material: 2-methoxybenzoic acid.

    Bromination: The introduction of the bromomethyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

    Purification: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde group.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of 4-(bromomethyl)-2-carboxybenzoic acid or 4-(bromomethyl)-2-formylbenzoic acid.

    Reduction: Formation of 4-methyl-2-methoxybenzoic acid.

Scientific Research Applications

4-(bromomethyl)-2-methoxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: It is employed in the study of biochemical pathways and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The methoxy group can influence the compound’s solubility and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(bromomethyl)benzoic acid: Lacks the methoxy group, which can affect its reactivity and solubility.

    2-methoxybenzoic acid: Lacks the bromomethyl group, which limits its use in nucleophilic substitution reactions.

    4-(chloromethyl)-2-methoxybenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can influence its reactivity and the types of reactions it undergoes.

Uniqueness

4-(bromomethyl)-2-methoxybenzoic acid is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

CAS No.

88709-30-2

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxybenzoic acid

InChI

InChI=1S/C9H9BrO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

JIVKOHFPDJXGLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CBr)C(=O)O

Purity

95

Origin of Product

United States

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